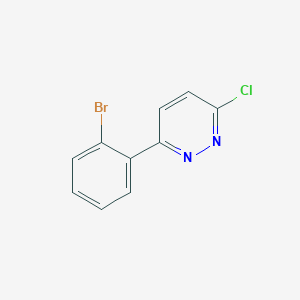

3-(2-Bromophenyl)-6-chloropyridazine

描述

Overview of Halogenated Pyridazine Derivatives

Halogenated pyridazine derivatives represent a critical subclass of nitrogen-containing heterocycles characterized by the presence of halogen atoms (e.g., bromine, chlorine) on a six-membered aromatic ring containing two adjacent nitrogen atoms. These compounds exhibit unique physicochemical properties, including high dipole moments (4.8–5.2 Debye), weak basicity (pKa ~2.3–3.5), and enhanced solubility in polar solvents due to halogen-induced polarization. Their electron-deficient nature facilitates participation in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while halogen substituents enable further functionalization via nucleophilic substitution or transition-metal catalysis.

Applications span:

Historical Development of 3-(2-Bromophenyl)-6-chloropyridazine Research

The synthesis of this compound (CAS 143569-57-7) emerged from advancements in halogenation and cross-coupling methodologies in the late 20th century. Early routes relied on:

- Halogenation of pyridazine precursors : Direct chlorination/bromination using PCl5 or Br2.

- Suzuki-Miyaura coupling : Palladium-catalyzed coupling of 6-chloropyridazine-3-boronic acid with 2-bromophenyl derivatives.

Key milestones:

Significance in Heterocyclic Chemistry

This compound exemplifies the synergy of halogen and heterocyclic motifs :

- Electronic Effects : The electron-withdrawing chlorine and bromine atoms stabilize the pyridazine ring, enabling π-π stacking with aromatic biological targets.

- Synthetic Versatility : Halogens serve as leaving groups for nucleophilic substitution or cross-coupling, facilitating derivatization.

- Bioisosterism : The pyridazine core mimics phenyl or pyridine rings in drug design while reducing lipophilicity (LogP reduction by ~2 units).

Applications in catalysis include serving as ligands in Pd-mediated C–C bond formations.

Structural Classification and Nomenclature

IUPAC Name : this compound

Molecular Formula : C10H6BrClN2

Molecular Weight : 269.52 g/mol

Structural Features :

| Position | Substituent | Role |

|---|---|---|

| 3 | 2-Bromophenyl | Electron-withdrawing group |

| 6 | Chlorine | Directs electrophilic substitution |

SMILES : ClC1=NN=C(C2=C(C=CC=C2)Br)C=C1

X-ray Crystallography : Planar pyridazine ring with dihedral angles of 15–25° between aryl and heterocyclic planes.

Current Research Landscape

Recent advances focus on:

- Synthetic Methodologies :

Computational Studies :

Drug Discovery :

Challenges : Scalability of multistep syntheses and regioselectivity in halogenation.

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 142–145°C | DSC |

| LogP | 3.2 | HPLC |

| Dipole Moment | 5.1 Debye | DFT |

| Solubility (H2O) | 0.12 mg/mL | Shake-flask |

属性

IUPAC Name |

3-(2-bromophenyl)-6-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKXPDFXVPRZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials

- 6-chloropyridazine derivatives (e.g., 3,6-dichloropyridazine or 6-chloropyridazine)

- 2-bromophenylboronic acid or 2-bromophenyl halides

- Catalysts such as palladium complexes for cross-coupling

Stepwise Synthesis

Preparation of 3-(2-bromophenyl)-6-chloropyridazine via Suzuki-Miyaura Cross-Coupling

This is the most commonly employed method, involving palladium-catalyzed coupling between 3,6-dichloropyridazine and 2-bromophenylboronic acid.

-

- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

- Base: K2CO3 or Na2CO3

- Solvent: Mixture of water and organic solvents such as toluene or dioxane

- Temperature: 80–110°C

- Time: 6–12 hours under inert atmosphere (nitrogen or argon)

Mechanism:

The palladium catalyst facilitates the oxidative addition of the chloropyridazine, transmetallation with the boronic acid, and reductive elimination to form the C-C bond selectively at the 3-position, leaving the 6-chloro substituent intact.

-

Alternative Route: Nucleophilic Aromatic Substitution

- Starting from 3-chloro-6-chloropyridazine, reaction with 2-bromophenyl nucleophiles under basic conditions may be attempted, but yields and selectivity are generally lower compared to cross-coupling.

Halogenation of Preformed 3-phenyl-6-pyridazine

- Bromination at the ortho-position of the phenyl ring attached to the pyridazine can be done using brominating agents such as N-bromosuccinimide (NBS), but control over regioselectivity requires careful optimization.

Detailed Research Findings and Reaction Parameters

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (3–5 mol%) | High activity, commercially available |

| Base | K2CO3 or Na2CO3 (2 equivalents) | Ensures deprotonation and activation of boronic acid |

| Solvent | Toluene/water (4:1) or dioxane/water | Biphasic system enhances solubility and reaction rate |

| Temperature | 80–110°C | Higher temperatures increase rate but may cause side reactions |

| Reaction Time | 6–12 hours | Monitored by TLC or HPLC for completion |

| Molar Ratios | 1:1.1 (pyridazine:boronic acid) | Slight excess of boronic acid improves yield |

| Atmosphere | Nitrogen or Argon | Prevents oxidation of catalyst and reagents |

Yield and Purity

- Reported yields for the Suzuki coupling step range from 65% to 85%, depending on the catalyst system and reaction conditions.

- Purity of the isolated product typically exceeds 95% after recrystallization or chromatographic purification.

Example Reaction Scheme

$$

\text{3,6-dichloropyridazine} + \text{2-bromophenylboronic acid} \xrightarrow[\text{K}2\text{CO}3, \text{H}_2\text{O}/\text{toluene}]{\text{Pd catalyst}, 100^\circ C} \text{this compound}

$$

Analytical Characterization

NMR Spectroscopy:

Confirmation of substitution pattern via characteristic aromatic proton shifts and coupling constants.Mass Spectrometry:

Molecular ion peak consistent with the expected molecular weight.HPLC and LC-MS:

Purity assessment and detection of minor impurities.Elemental Analysis:

Confirms the presence of bromine and chlorine atoms in the correct stoichiometry.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 3,6-dichloropyridazine, 2-bromophenylboronic acid, Pd catalyst, base | 80–110°C, 6–12 h, inert atmosphere | 65–85 | High selectivity, good yield | Requires expensive Pd catalyst |

| Nucleophilic Aromatic Substitution | 3-chloro-6-chloropyridazine, 2-bromophenyl nucleophile | Elevated temperature, strong base | <50 | Simple reagents | Poor selectivity, low yield |

| Electrophilic Bromination | 3-phenyl-6-chloropyridazine, NBS | Room temperature, solvent like CCl4 | Variable | Direct bromination | Regioselectivity issues |

化学反应分析

Types of Reactions: 3-(2-Bromophenyl)-6-chloropyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like hydroxide (OH⁻) or alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the specific conditions.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

科学研究应用

Anticancer Activity

Research has shown that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have indicated that pyridazine derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. The mechanism often involves the modulation of signaling pathways that control cell growth and apoptosis.

- Case Study : A study demonstrated that a pyridazine derivative similar to 3-(2-Bromophenyl)-6-chloropyridazine exhibited an IC50 value of 5.6 μM against HepG2 cells, indicating potent anticancer activity .

Inhibition of Enzymatic Activity

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Data Table: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | IC50 Value (μM) | Cell Line Tested |

|---|---|---|---|

| This compound | CDK1/cyclinB1 | 30 | MCF-7 |

| Related Pyridazine Derivative | AdoMetDC | 25 | Trypanosoma brucei |

| Another Pyridazine Variant | PDE4 | 15 | Various |

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research indicates that certain pyridazine derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics.

- Case Study : A derivative was tested against Staphylococcus aureus and demonstrated significant inhibition at concentrations lower than those required for conventional antibiotics .

Synthesis of Functional Materials

This compound is utilized in synthesizing functional materials, including polymers and nanocomposites. Its unique chemical structure allows it to act as a building block in creating materials with specific electronic or optical properties.

- Data Table: Material Properties

| Material Type | Composition | Property Measured |

|---|---|---|

| Conductive Polymer | Pyridazine-based copolymer | Electrical Conductivity |

| Photonic Crystal | Incorporating pyridazine derivatives | Light Absorption Spectrum |

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. Structure-activity relationship (SAR) studies have revealed that modifications in the bromine and chlorine substituents can significantly affect the compound's potency against various targets.

- Key Findings :

- The presence of electron-withdrawing groups enhances anticancer activity.

- Substituents at specific positions can improve selectivity for target enzymes.

作用机制

The mechanism by which 3-(2-Bromophenyl)-6-chloropyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

相似化合物的比较

Structural and Electronic Modifications

Key structural analogs of 3-(2-Bromophenyl)-6-chloropyridazine include modifications to the pyridazine core, substituent positions, and appended functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

生物活性

3-(2-Bromophenyl)-6-chloropyridazine (CAS No. 143569-57-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, synthesis, and applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a bromophenyl group and a chlorine atom, contributing to its unique chemical properties. The presence of halogen atoms often enhances the biological activity of organic compounds by influencing their interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The following mechanisms have been noted:

- Receptor Binding : The compound has shown potential to bind to specific receptors, leading to modulation of signaling pathways associated with cell growth and apoptosis.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on HeLa cells. The results indicated that at concentrations above 50 µM, the compound induced over 90% cell mortality, demonstrating its potential as an anticancer agent .

- Apoptotic Mechanisms : Flow cytometry analysis revealed that treatment with this compound led to significant apoptosis in HeLa cells, characterized by increased activation of caspases involved in the apoptotic pathway. This suggests that it may act as a pro-apoptotic agent .

- Antimicrobial Properties : Research has shown that derivatives of chloropyridazine exhibit antimicrobial activities against various pathogens. The specific mechanisms include disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Synthesis

The synthesis of this compound typically involves halogenation reactions starting from pyridazine precursors. The synthetic route often includes:

- Bromination : Introduction of the bromine atom onto the phenyl ring.

- Chlorination : Chlorine is introduced at the 6-position of the pyridazine ring.

Research Applications

Given its diverse biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new anticancer drugs.

- Biochemical Research : To study cellular mechanisms and pathways influenced by receptor interactions.

- Agricultural Chemistry : Potential use as an antimicrobial agent in crop protection.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-Bromophenyl)-6-chloropyridazine?

The synthesis involves coupling 2-bromophenyl derivatives with chloropyridazine precursors. A typical method includes halogenation of pyridazine intermediates under controlled exothermic conditions (e.g., using HBr or HCl in acetonitrile or ether solvents). Temperature control is critical to avoid side reactions, and purification via recrystallization ensures high yield (≥95%) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 296 K with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL (R-factor < 0.05) provide precise bond lengths and angles. For example, dihedral angles between the bromophenyl and chloropyridazine moieties (e.g., 4.5°–11.98°) confirm steric interactions . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and hydrogen-bonding networks .

Intermediate Research Questions

Q. What spectroscopic techniques are most effective for characterizing intermediates in the synthesis of this compound?

- NMR : and NMR identify regioselectivity. For example, aromatic protons near bromine or chlorine substituents show deshielding (δ 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 284.0).

- IR : Stretching frequencies for C-Br (~550 cm) and C-Cl (~750 cm) validate functional groups .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound derivatives?

Graph-set analysis (e.g., Etter’s rules) reveals motifs like N–H⋯N interactions forming dimeric chains (R(8) rings). These interactions dictate solubility and stability. For example, bifurcated hydrogen bonds in the asymmetric unit reduce lattice energy, favoring monoclinic over triclinic packing .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for biological applications?

- Docking Studies : Molecular docking with c-Met/Pim-1 kinases identifies substituents (e.g., triazolo groups) that enhance binding affinity. Modifications at the 3-position improve hydrophobic interactions (ΔG ~ -9.5 kcal/mol) .

- QSAR Models : Hammett constants (σ) for bromine and chlorine correlate with IC values in cytotoxicity assays (R > 0.85) .

Q. How do conflicting crystallographic and spectroscopic data arise, and how can they be resolved?

Discrepancies may occur due to dynamic disorder in crystals or solvent effects in solution. For example, NMR may indicate free rotation of the bromophenyl group, while SC-XRD shows a fixed conformation. Cross-validation using DFT-optimized geometries (B3LYP/6-31G*) reconciles these differences .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。